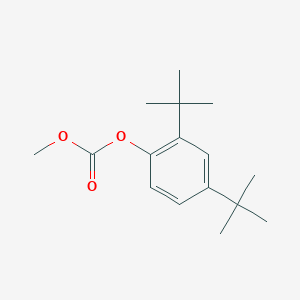

2,4-Di-tert-butylphenyl methyl carbonate

Übersicht

Beschreibung

“2,4-Di-tert-butylphenyl methyl carbonate” is a chemical compound with the CAS Number: 873055-54-0 . It has a molecular weight of 264.36 . It is available in liquid, solid, or semi-solid form .

Molecular Structure Analysis

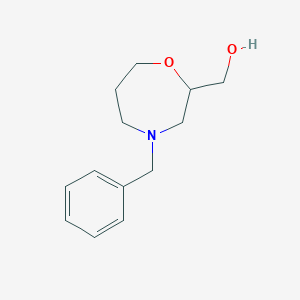

The InChI code for “2,4-Di-tert-butylphenyl methyl carbonate” is 1S/C16H24O3/c1-15(2,3)11-8-9-13(19-14(17)18-7)12(10-11)16(4,5)6/h8-10H,1-7H3 . This code represents the molecular structure of the compound.

Physical And Chemical Properties Analysis

“2,4-Di-tert-butylphenyl methyl carbonate” has a molecular weight of 264.36 . It is stored in a dry room at room temperature . The compound is available in liquid, solid, or semi-solid form .

Wissenschaftliche Forschungsanwendungen

1. Methylation in Pharmaceutical Research

- Application : A study by Vasilopoulos, Krska, & Stahl (2021) describes a method for methylation of carbon centers adjacent to nitrogen or aryl rings using di-tert-butyl peroxide. This method optimizes small-molecule properties in pharmaceutical research.

2. Synthesis of 2,4-Di-tert-butylphenol

- Application : A synthesis method using methyl tert-butyl ether (MTBE) as an alkylating agent has been explored by Wang Shu-qing (2006), achieving a high yield of 2,4-di-tert-butylphenol.

3. Synthesis of Novel Acaricide Cyflumetofen

- Application : Z. Qing (2013) studied the synthesis of the intermediate methyl 2-(4-tert-butylphenyl)cyanoacetate, key for producing cyflumetofen, a novel acaricide.

4. Polymorphism in Organic Solids

- Application : Beckmann et al. (2019) investigated the dynamics of tert-butyl and methyl group rotation in organic compounds, important for understanding molecular behavior in different crystal structures.

5. Preparation of 2,6-Di-tert-butylphenyl Derivatives

- Application : Knorr, Rossmann, & Knittl (2010) developed methods for preparing 2,6-di-tert-butylphenyl derivatives, crucial for various chemical syntheses.

6. Environmental Occurrence of Tri(2,4-di-tert-butylphenyl) Phosphate

- Application : Kemsley (2018) identified the presence of tri(2,4-di-tert-butylphenyl) phosphate in various environmental samples, revealing its widespread use and potential environmental impact.

7. Ultraviolet Effects on Polypropylene Films

- Application : Yang et al. (2016) studied the degradation of Irgafos 168 and its byproducts in polypropylene films under UV exposure, important for understanding material stability.

8. Biocompatible Polycarbonates from Dihydroxybutyric Acid

- Application : Tsai, Wang, & Darensbourg (2016) demonstrated the use of tert-butyl groups in synthesizing biocompatible polymers, important for medical applications.

9. Synthesis of Nucleating Agent NA-11

- Application : Z. Bei (2007) developed an efficient synthesis method for NA-11, a nucleating agent derived from 2,4-di-tert-butylphenol.

Safety and Hazards

The safety information for “2,4-Di-tert-butylphenyl methyl carbonate” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause an allergic skin reaction . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers

There are several papers related to “2,4-Di-tert-butylphenyl methyl carbonate” and similar compounds. One paper discusses the organic synthesis and current understanding of the mechanisms of CFTR modulator drugs . Another paper identifies and evaluates cell-growth-inhibiting bDtBPP-analogue degradation products from phosphite antioxidants used in polyolefin bioprocessing materials .

Wirkmechanismus

Target of Action

It is known that similar compounds have been found to inhibit cell growth .

Mode of Action

It is known that similar compounds can inhibit cell growth . This suggests that 2,4-Di-tert-butylphenyl methyl carbonate may interact with cellular targets to disrupt normal cell function, leading to inhibited cell growth.

Biochemical Pathways

Similar compounds have been found to inhibit cell growth , suggesting that this compound may affect pathways related to cell proliferation and survival.

Result of Action

Similar compounds have been found to inhibit cell growth , suggesting that this compound may have a similar effect.

Action Environment

It is known that similar compounds can inhibit cell growth , suggesting that this compound may be sensitive to certain environmental conditions that affect cell growth.

Eigenschaften

IUPAC Name |

(2,4-ditert-butylphenyl) methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-15(2,3)11-8-9-13(19-14(17)18-7)12(10-11)16(4,5)6/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZZXDUZVJNFQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC(=O)OC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Di-tert-butylphenyl methyl carbonate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-Chloro-2-(trifluoromethyl)phenoxy]methyl}tetrahydrofuran](/img/structure/B1465223.png)

![2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B1465226.png)

![methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B1465234.png)

![1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1465237.png)

![Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B1465238.png)

![[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride](/img/structure/B1465239.png)

amine](/img/structure/B1465241.png)